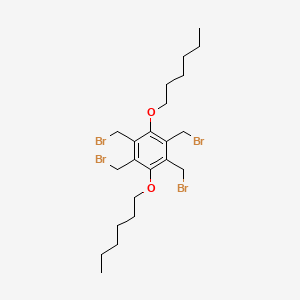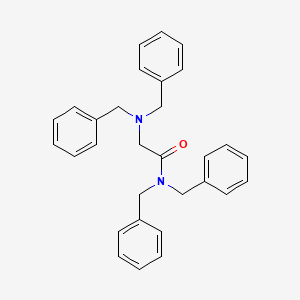
N,N,N~2~,N~2~-Tetrabenzylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N~2~,N~2~-Tetrabenzylglycinamide is an organic compound that belongs to the class of amides It is characterized by the presence of four benzyl groups attached to the nitrogen atoms of the glycinamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N~2~,N~2~-Tetrabenzylglycinamide typically involves the reaction of glycinamide with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The benzyl groups are introduced through nucleophilic substitution reactions, where the nitrogen atoms of glycinamide act as nucleophiles, attacking the electrophilic carbon atoms of benzyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of reaction control, safety, and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N,N~2~,N~2~-Tetrabenzylglycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of benzyl groups, yielding simpler amide derivatives.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles are employed.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: this compound derivatives with fewer benzyl groups.
Substitution: Various substituted glycinamide derivatives depending on the electrophile used.
Scientific Research Applications
N,N,N~2~,N~2~-Tetrabenzylglycinamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N,N,N~2~,N~2~-Tetrabenzylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl groups play a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N,N~2~,N~2~-Tetrakis(2-hydroxyethyl)ethylenediamine
- N,N,N~2~,N~2~-Tetrakis(2-hydroxypropyl)ethylenediamine
Uniqueness
N,N,N~2~,N~2~-Tetrabenzylglycinamide is unique due to the presence of four benzyl groups, which impart distinct chemical and biological properties. Compared to similar compounds with hydroxyethyl or hydroxypropyl groups, the benzyl groups enhance lipophilicity and potentially improve membrane permeability, making it a valuable compound for drug development and other applications.
Properties
CAS No. |
113779-03-6 |
|---|---|
Molecular Formula |
C30H30N2O |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
N,N-dibenzyl-2-(dibenzylamino)acetamide |
InChI |
InChI=1S/C30H30N2O/c33-30(32(23-28-17-9-3-10-18-28)24-29-19-11-4-12-20-29)25-31(21-26-13-5-1-6-14-26)22-27-15-7-2-8-16-27/h1-20H,21-25H2 |
InChI Key |
PEXGXIFIFJEUIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


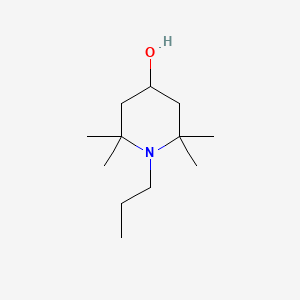
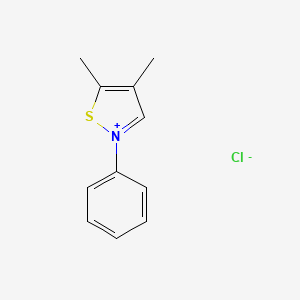
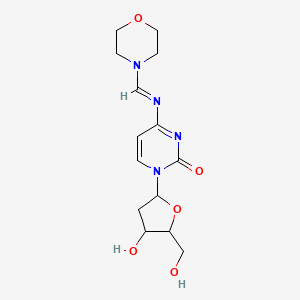
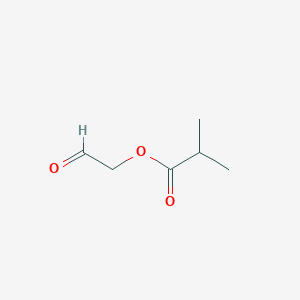
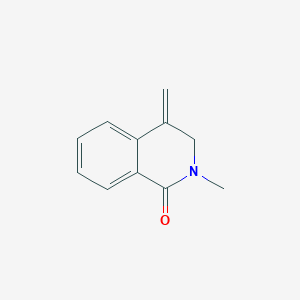
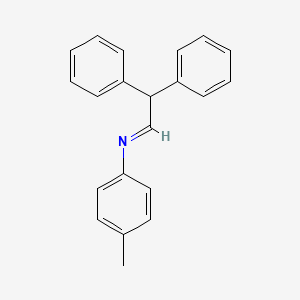
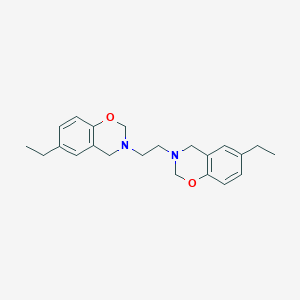

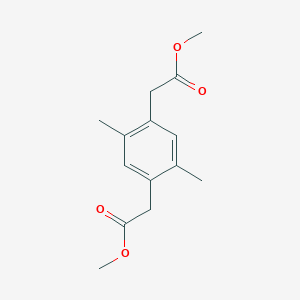
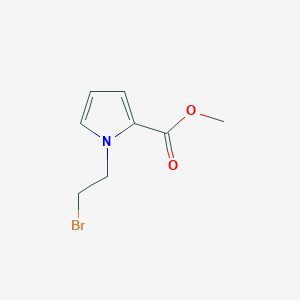
![1-[1-(Ethenyloxy)ethyl]-4-methoxybenzene](/img/structure/B14289354.png)
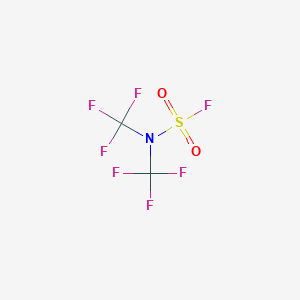
![1-Methyl-2,5-diphenyl-4-[(trimethylsilyl)oxy]-1H-1,3-azaphosphole](/img/structure/B14289370.png)
